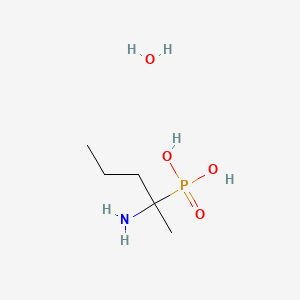
Formaldehyde;morpholine;prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;morpholine;prop-2-enamide is a compound that combines the properties of formaldehyde, morpholine, and prop-2-enamide. Formaldehyde is a simple aldehyde with widespread industrial and medical applications . Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, commonly used as a solvent and corrosion inhibitor . . The combination of these three components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of formaldehyde;morpholine;prop-2-enamide typically involves the Mannich reaction, a three-component condensation reaction that combines formaldehyde, morpholine, and prop-2-enamide . The reaction operates thermally at around 80°C and involves the formation of a Schiff base followed by secondary amine addition . This method is efficient for producing polymerizable N-methylene amino substituted acrylamides and methacrylamides . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Formaldehyde;morpholine;prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic addition reactions due to the presence of the carbonyl group in formaldehyde and the amide group in prop-2-enamide . Major products formed from these reactions include substituted acrylamides and methacrylamides, which are valuable monomeric precursors for smart polymers .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;morpholine;prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of stimuli-responsive polymers with dual functionalities of temperature and pH-responsiveness . In biology, it can be used to study the effects of formaldehyde on cellular processes and to develop fluorescent probes for tracking endogenous formaldehyde . In medicine, morpholine derivatives have been investigated for their pharmacological actions, including their potential as tyrosine-kinase inhibitors . In industry, the compound is used in the production of water-soluble hyperbranched polymers for enhanced oil recovery .
Wirkmechanismus
The mechanism of action of formaldehyde;morpholine;prop-2-enamide involves its interaction with various molecular targets and pathways. Formaldehyde can react with nucleophilic sites in proteins and DNA, leading to the formation of cross-links and adducts . Morpholine derivatives can act as irreversible tyrosine-kinase inhibitors, targeting enzymes like HER-2, EGFR, and ErbB-4 . The prop-2-enamide component can undergo nucleophilic addition reactions, forming covalent bonds with electrophilic sites in biological molecules . These interactions contribute to the compound’s biological and pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;morpholine;prop-2-enamide can be compared with other similar compounds, such as N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides . These compounds share similar structural features and chemical reactivity but differ in their specific substituents and applications. For example, N-[(dialkylamino)methyl]acrylamides are valuable for their temperature and pH-responsive properties, making them suitable for use in smart polymers . The unique combination of formaldehyde, morpholine, and prop-2-enamide in the target compound provides a distinct set of properties and applications, particularly in the fields of polymer chemistry and biomedical research.
Eigenschaften
CAS-Nummer |
125302-07-0 |
|---|---|
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.227 |
IUPAC-Name |
formaldehyde;morpholine;prop-2-enamide |
InChI |
InChI=1S/C4H9NO.C3H5NO.CH2O/c1-3-6-4-2-5-1;1-2-3(4)5;1-2/h5H,1-4H2;2H,1H2,(H2,4,5);1H2 |
InChI-Schlüssel |
JTFSHBDCWBOWEU-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C=O.C1COCCN1 |
Synonyme |
2-Propenamide, polymer with formaldehyde and morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)







